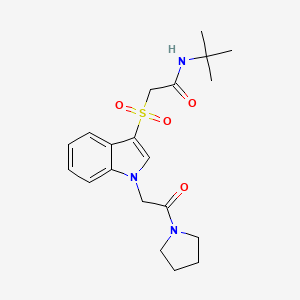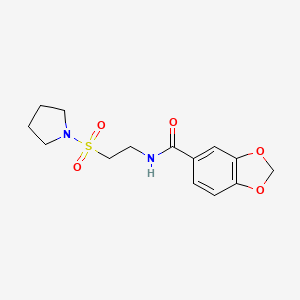
N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Scientific Research Applications
Pharmacological Characterization
A related compound, PF-04455242, which shares a similar structural motif with N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide, has been characterized pharmacologically. It is a novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse κ-opioid receptors. This compound also demonstrated potential in treating depression and addiction disorders, highlighting the relevance of similar compounds in pharmacological research (Grimwood et al., 2011).
Synthesis and Antitumor Activity
Research on the synthesis of various heterocyclic compounds, including N-substituted thieno[3,2-d]pyrimidine derivatives, has shown potential antitumor and antibacterial properties. These compounds were evaluated against various human tumor cell lines, revealing significant activity, indicating the potential of similar compounds in cancer research (Hafez et al., 2017).
Inhibition of Vascular Endothelial Growth Factor Receptor-2
Substituted benzamides, such as BMS-605541, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer research. These compounds have shown efficacy in human lung and colon carcinoma xenograft models, suggesting the potential of structurally similar compounds in cancer therapy (Borzilleri et al., 2006).
Potential Antipsychotic Agents
Heterocyclic analogues of benzamides have been explored as potential antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors and showed promising in vivo activities, indicating the potential of structurally related compounds in psychiatric research (Norman et al., 1996).
Histone Deacetylase Inhibition
Compounds like MGCD0103, a small molecule histone deacetylase (HDAC) inhibitor, have shown promising anticancer properties. Structurally similar compounds could potentially play a significant role in cancer therapy by modulating histone acetylation and gene expression (Zhou et al., 2008).
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-14(11-3-4-12-13(9-11)21-10-20-12)15-5-8-22(18,19)16-6-1-2-7-16/h3-4,9H,1-2,5-8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYYKPWGSHVGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)
![1,3,8-Trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837967.png)
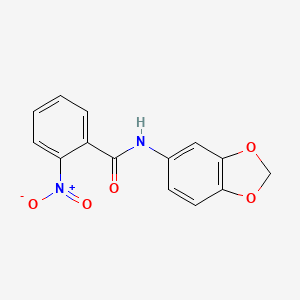

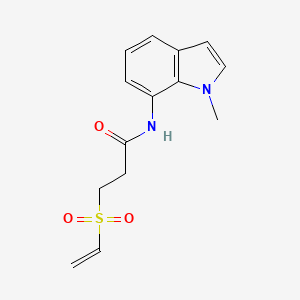
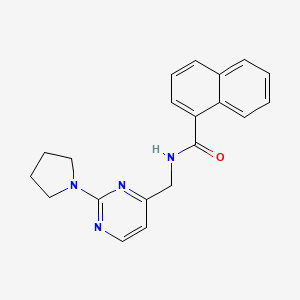
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2837975.png)
![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)

![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)
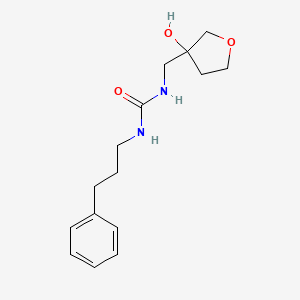
![N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2837983.png)

